Nucleozin

Descripción general

Descripción

Nucleozin es una molécula pequeña conocida por su potente actividad antiviral, particularmente contra el virus de la influenza A. Funciona atacando la nucleoproteína del virus, causando su agregación y, por lo tanto, inhibiendo la replicación viral. Este compuesto ha llamado la atención por su potencial como agente terapéutico para combatir las infecciones por influenza .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nucleozin y sus derivados generalmente se sintetizan a través de una serie de reacciones químicas que involucran piperazina y compuestos aromáticos. Una ruta sintética común involucra la reacción de acoplamiento catalizada por paladio. Por ejemplo, se sintetizó una serie de derivados de this compound acoplando piperazina con varios anillos aromáticos .

Métodos de producción industrial: La producción industrial de this compound implica ampliar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Nucleozin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que potencialmente altera su actividad biológica.

Sustitución: Las reacciones de sustitución, particularmente en el anillo aromático, pueden producir una variedad de análogos de this compound con diferentes propiedades

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean catalizadores de paladio y varios compuestos aromáticos halogenados en reacciones de sustitución

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente análogos de this compound con grupos funcionales modificados, que pueden exhibir diferentes niveles de actividad antiviral .

Aplicaciones Científicas De Investigación

Research Findings

- Antiviral Activity : Nucleozin has been shown to significantly inhibit the replication of various strains of influenza A virus, including H1N1 and H5N1, in vitro and in vivo. Studies revealed that this compound could reduce viral titers by over 1,000-fold when administered shortly after infection .

- Structural Insights : The crystal structure of the nucleoprotein-nucleozin complex has been characterized at high resolution, revealing specific binding sites and providing insights into how this compound induces NP aggregation . These structural studies are crucial for understanding the molecular interactions that underpin this compound's antiviral effects.

- Modification Studies : Research into modifying the piperazine ring of this compound has indicated that structural changes can affect its antiviral efficacy. Some analogs showed reduced activity compared to the original compound, emphasizing the importance of maintaining specific structural features for optimal function .

Influenza A Virus Inhibition

In a notable study, this compound was tested against various strains of influenza A in mouse models. Results indicated that treatment with this compound not only protected mice from lethal doses of H5N1 but also effectively reduced viral loads in infected tissues . The study highlighted this compound's potential as a therapeutic agent in treating severe influenza infections.

Resistance Mechanisms

Research has also focused on understanding how certain mutations in the NP can confer resistance to this compound. For instance, a mutation identified as Y289H allowed NP to accumulate in the nucleus despite the presence of this compound, demonstrating a potential pathway for viral resistance that could complicate treatment strategies . This underscores the need for ongoing research into combination therapies or alternative agents.

Data Summary

| Aspect | Details |

|---|---|

| Target | Influenza A Virus Nucleoprotein |

| Mechanism | Induces aggregation of NP, preventing nuclear import |

| Effective Concentration (EC50) | Nanomolar range; highly effective against multiple strains |

| Resistance Mutations | Y289H mutation allows NP nuclear accumulation despite this compound presence |

| Animal Model Efficacy | Significant reduction in viral loads and protection from lethal doses |

Mecanismo De Acción

Nucleozin ejerce sus efectos atacando la nucleoproteína del virus de la influenza. Induce la agregación de la nucleoproteína, evitando su función adecuada en la replicación viral. Esta agregación interrumpe el empaquetamiento normal del ARN viral, inhibiendo así el ciclo de replicación del virus. Los objetivos moleculares involucrados incluyen la nucleoproteína y la maquinaria de replicación viral asociada .

Compuestos similares:

FA-2: Un análogo de this compound que también ataca la nucleoproteína pero con diferentes modificaciones estructurales.

Oseltamivir: Un inhibidor de la neuraminidasa que se utiliza para tratar la influenza, pero con un mecanismo de acción diferente.

Zanamivir: Otro inhibidor de la neuraminidasa con una función similar a la del oseltamivir .

Unicidad: this compound es único en su mecanismo de acción, ya que ataca directamente la nucleoproteína del virus de la influenza, causando su agregación. Esto es distinto de los inhibidores de la neuraminidasa como el oseltamivir y el zanamivir, que inhiben una enzima viral diferente. La capacidad de this compound para inducir la agregación de nucleoproteínas lo convierte en una herramienta valiosa en la investigación antiviral y el desarrollo terapéutico potencial .

Comparación Con Compuestos Similares

FA-2: A nucleozin analog that also targets the nucleoprotein but with different structural modifications.

Oseltamivir: A neuraminidase inhibitor used to treat influenza, but with a different mechanism of action.

Zanamivir: Another neuraminidase inhibitor with a similar function to oseltamivir .

Uniqueness: this compound is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of this compound to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .

Actividad Biológica

Nucleozin is a small-molecule compound identified as a promising antiviral agent targeting the nucleoprotein (NP) of the influenza A virus. This compound has garnered attention for its unique mechanism of action, primarily involving the aggregation of NP, which plays a crucial role in viral replication and nuclear import. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Targeting Influenza A Nucleoprotein

This compound specifically interacts with the influenza A nucleoprotein, inhibiting its nuclear accumulation and thereby disrupting viral replication. The compound triggers the aggregation of NP in the cytoplasm, preventing its transport to the nucleus where it is essential for viral RNA synthesis and replication.

Key Findings on Mechanism:

- NP Aggregation: this compound induces the formation of large NP complexes that aggregate with RNA and other cellular components, halting NP nuclear import .

- Inhibition of Viral Replication: In vitro studies have shown that this compound effectively inhibits influenza A virus replication with a median effective concentration (EC50) in the nanomolar range .

Data Table: this compound Efficacy

| Study Type | EC50 (μM) | TC50 (μM) | Therapeutic Window | Viral Strain Tested |

|---|---|---|---|---|

| In Vitro Assay | 0.069 | >250 | Wide | Influenza A H5N1 |

| In Vivo Study | - | - | - | Mice infected with H5N1 |

Animal Studies

In animal models, this compound has demonstrated significant protective effects against lethal doses of highly pathogenic influenza strains. For example, in a study involving mice infected with H5N1, those treated with this compound showed a markedly higher survival rate compared to untreated controls. Specifically:

- Survival Rate: 50% of this compound-treated mice survived for over 21 days post-infection, while untreated mice succumbed within 7 days .

Clinical Relevance

The promising results from animal studies have led to further exploration of this compound as a potential therapeutic agent in humans. Its mechanism of action suggests that it could be effective even against strains resistant to current antiviral therapies.

In Vitro Studies

In vitro experiments using MDCK and A549 cell lines have elucidated the following:

- Viral Protein Synthesis: this compound significantly reduced the synthesis of viral proteins when administered shortly after infection, indicating its effectiveness during post-entry stages of viral infection .

- Cytoplasmic NP Aggregates: Fluorescence microscopy revealed that NP remained trapped in cytoplasmic aggregates rather than entering the nucleus when cells were treated with this compound .

Comparative Analysis

Comparative studies with other antiviral agents have shown that this compound maintains a superior efficacy profile against certain influenza strains. For instance:

Propiedades

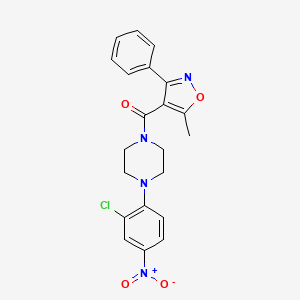

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBJAPOSQSWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386481 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341001-38-5 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 341001-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.